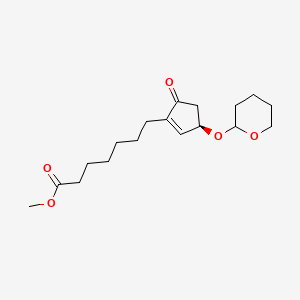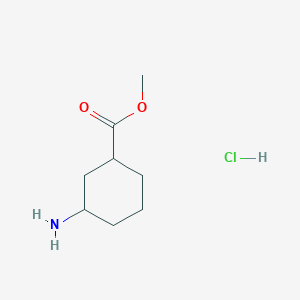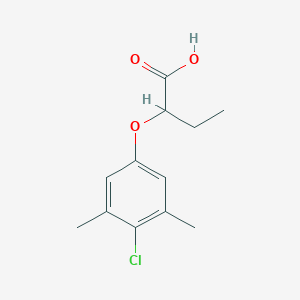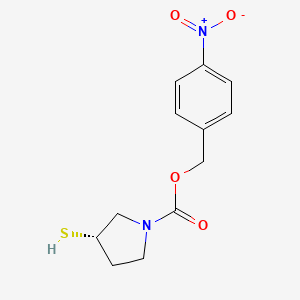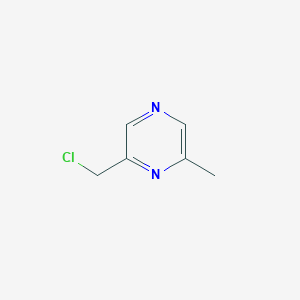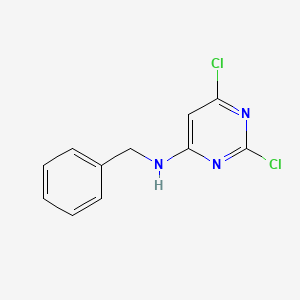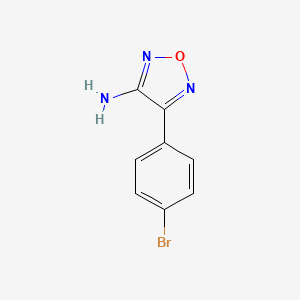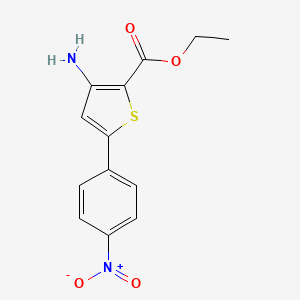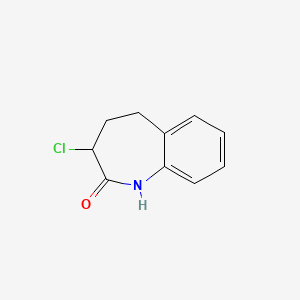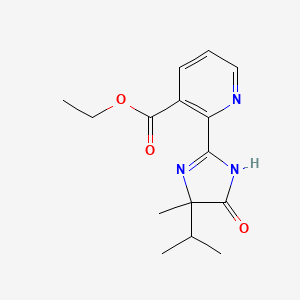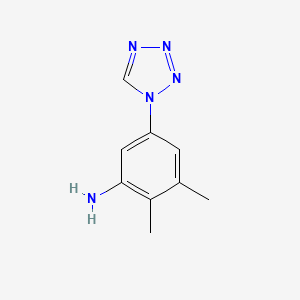
2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline, also known as Luminol, is a chemical compound with the molecular formula C8H7N5. It has a molecular weight of 175.19 . It is widely used in forensics to detect bloodstains and other biological materials that have been washed away or are not visible to the naked eye.
Synthesis Analysis
The synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline and its derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
The molecular structure of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline consists of a tetrazole ring attached to an aniline group. The tetrazole ring is a five-membered aza compound with 6π electrons .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. It undergoes reaction with few active metals and produces new compounds which are explosives to shocks. It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline is soluble in water . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Functionalized Tetrazenes : The synthesis of nitrogen-rich compounds, such as 1,4-bis[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]-1,4-dimethyl-2-tetrazene, demonstrates the use of tetrazolylhydrazines in creating energetically potent materials. These compounds were characterized using various spectroscopic methods and their energetic properties were investigated (Heppekausen et al., 2009).
Molecular Structure Investigations
- s-Triazine Derivatives : A study on the molecular structure of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, using X-ray crystallography and DFT calculations, highlights the significance of such compounds in the field of chemistry (Shawish et al., 2021).
Corrosion Inhibition
- Bipyrazole Derivatives : Density Functional Theory (DFT) studies on bipyrazolic-type organic compounds show their potential activity as corrosion inhibitors, linking chemical structure to their inhibitory efficiency (Wang et al., 2006).
Biological Activities
- Metal Complexes Synthesis : The synthesis of metal complexes containing aniline moieties and their biological activities, including antibacterial, antifungal, and cytotoxic actions, demonstrates the versatile applications of such compounds in medicinal chemistry (Qurban et al., 2020).
Electroluminescence Application
- Amorphous Molecular Materials : The design and synthesis of color-tunable emitting amorphous molecular materials with bipolar character, such as 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, showcase their application in organic electroluminescent devices (Doi et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3-dimethyl-5-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-3-8(4-9(10)7(6)2)14-5-11-12-13-14/h3-5H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWVCPXNTJGIFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589904 |
Source


|
| Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline | |
CAS RN |
954328-84-8 |
Source


|
| Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



